molecular formula C9H18O2S2 B14349065 Methyl (hexyldisulfanyl)acetate CAS No. 93282-64-5

Methyl (hexyldisulfanyl)acetate

Cat. No.: B14349065
CAS No.: 93282-64-5
M. Wt: 222.4 g/mol
InChI Key: WKYHARGCJACVFH-UHFFFAOYSA-N
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Description

Methyl (hexyldisulfanyl)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a unique structure with a disulfide linkage, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (hexyldisulfanyl)acetate can be synthesized through the esterification of hexyl disulfide and acetic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency and reduce the reaction time .

Mechanism of Action

The mechanism of action of methyl (hexyldisulfanyl)acetate involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, which can affect protein function and stability .

Properties

CAS No.

93282-64-5

Molecular Formula

C9H18O2S2

Molecular Weight

222.4 g/mol

IUPAC Name

methyl 2-(hexyldisulfanyl)acetate

InChI

InChI=1S/C9H18O2S2/c1-3-4-5-6-7-12-13-8-9(10)11-2/h3-8H2,1-2H3

InChI Key

WKYHARGCJACVFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSCC(=O)OC

Origin of Product

United States

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